6-Chloro-2,3-dimethyl-1H-indole
Description
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3 |
InChI Key |
DZWIXLXYIMOEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Chloro 2,3 Dimethyl 1h Indole and Its Precursors
Established Retrosynthetic Approaches to the 6-Chloro-2,3-dimethyl-1H-indole Core
Retrosynthetic analysis of 6-chloro-2,3-dimethyl-1H-indole reveals several key bond disconnections that lead to readily available starting materials. The most common strategies involve the formation of the pyrrole (B145914) ring onto a pre-existing chlorinated benzene (B151609) scaffold.
Cyclization of Ortho-Substituted Anilines: An Overview of Classical Methods
The foundational approaches to indole (B1671886) synthesis often rely on the cyclization of appropriately substituted anilines. For the target molecule, this would typically involve a derivative of 4-chloroaniline (B138754). The classical methods, while sometimes requiring harsh conditions, offer robust and well-understood pathways to the indole core. These methods generally involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final cyclization step. The primary precursors dictated by these retrosynthetic strategies are ortho-substituted anilines where one substituent is destined to become the C2 and C3 of the indole ring, and the other is the amino group that will form the indole nitrogen.
Applications and Modifications of Fischer Indole Synthesis for 6-Chloro-2,3-dimethyl-1H-indole
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.org
For the synthesis of 6-chloro-2,3-dimethyl-1H-indole, the logical starting materials for the Fischer synthesis are (4-chlorophenyl)hydrazine and 2-butanone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole.
Retrosynthetic Approach (Fischer Indole Synthesis):

A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. wikipedia.orgwikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Polyphosphoric acid | - | 100-120 | Moderate to Good | Theoretical |
| Zinc chloride | Acetic acid | Reflux | Moderate | Theoretical |
| Sulfuric acid | Ethanol (B145695) | Reflux | Variable | Theoretical |
Adaptations of Madelung and Reissert Indole Syntheses
Madelung Synthesis: The Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures, is another classical approach. wikipedia.org To synthesize 6-chloro-2,3-dimethyl-1H-indole via this route, the required precursor would be N-(4-chloro-2-methylphenyl)propionamide. The strong base, typically sodium or potassium alkoxide, deprotonates the methyl group and the amide nitrogen, facilitating an intramolecular cyclization. wikipedia.org However, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
Reissert Indole Synthesis: The Reissert indole synthesis offers a pathway from o-nitrotoluenes. wikipedia.org For the target molecule, the starting material would be 4-chloro-2-nitrotoluene (B43163). This is first condensed with diethyl oxalate (B1200264) in the presence of a base to form an o-nitrophenylpyruvic ester. Reductive cyclization of this intermediate, typically with zinc in acetic acid, yields the corresponding indole-2-carboxylic acid, which can then be decarboxylated to the desired indole. wikipedia.org
Table of Potential Precursors for Madelung and Reissert Syntheses:
| Synthesis Method | Key Precursor |
| Madelung | N-(4-chloro-2-methylphenyl)propionamide |
| Reissert | 4-chloro-2-nitrotoluene |
Other Historical Indole Synthesis Approaches (e.g., Bischler-Möhlau, Nenitzescu, Leimgruber-Batcho)
Several other named reactions provide alternative routes to the indole core, each with its own set of advantages and limitations.
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.org For the synthesis of 6-chloro-2,3-dimethyl-1H-indole, this would likely involve the reaction of 3-bromo-2-butanone (B1330396) with 4-chloroaniline. The reaction conditions are typically harsh, often requiring high temperatures. wikipedia.org
Nenitzescu Indole Synthesis: The Nenitzescu synthesis is used for the preparation of 5-hydroxyindoles from benzoquinones and β-enamino esters or ketones. wikipedia.org This method is not directly applicable to the synthesis of 6-chloro-2,3-dimethyl-1H-indole due to the specific substitution pattern required.
Leimgruber-Batcho Indole Synthesis: This is a versatile and high-yielding method that starts from an o-nitrotoluene. wikipedia.org For the target compound, 4-chloro-2-nitrotoluene would be the starting material. This is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which is then reductively cyclized to the indole. wikipedia.org A one-pot synthesis of 6-chloroindole (B17816) from 4-chloro-2-nitrotoluene using this methodology has been reported, achieving a high yield. journalijar.com This suggests that a similar approach, potentially using a different starting material or a subsequent methylation step, could be adapted for 6-chloro-2,3-dimethyl-1H-indole.
Modern Catalyst-Mediated Syntheses of 6-Chloro-2,3-dimethyl-1H-indole
Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions for indole formation, often proceeding under milder conditions with higher efficiency and selectivity.
Transition Metal-Catalyzed Cyclization Reactions for Indole Formation (e.g., Palladium, Copper, Gold)
Transition metals, particularly palladium, copper, and gold, have emerged as powerful catalysts for the construction of the indole nucleus. These methods often involve intramolecular C-N or C-C bond formation through various catalytic cycles.
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in cross-coupling and cyclization reactions. The synthesis of indoles can be achieved through intramolecular cyclization of o-alkynyl anilines or through reductive cyclization of dinitro compounds. nih.gov For 6-chloro-2,3-dimethyl-1H-indole, a potential route could involve the palladium-catalyzed coupling of a suitable 4-chloroaniline derivative with a substituted alkyne, followed by cyclization.
Copper-Catalyzed Syntheses: Copper-catalyzed reactions, such as the Ullmann condensation and intramolecular C-N coupling, provide another avenue to indoles. A modified Madelung-type indole synthesis using copper-catalyzed amidation followed by condensation has been developed, offering a milder alternative to the classical high-temperature conditions. semanticscholar.org
Gold-Catalyzed Syntheses: Gold catalysts have shown remarkable reactivity in activating alkynes towards nucleophilic attack. Gold-catalyzed intramolecular cyclization of o-alkynyl anilines is a powerful method for indole synthesis. nih.gov This approach could be applied to a suitably substituted 4-chloro-2-alkynylaniline to generate the 6-chloroindole core.
Table of Catalyst Systems and Potential Precursors:
| Catalyst System | Potential Precursor | Reaction Type |
| Palladium(0)/Ligand | 2-alkynyl-4-chloroaniline derivative | Intramolecular Cyclization |
| Copper(I)/Ligand | 2-halo-N-acyl-4-chloroaniline derivative | Intramolecular C-N Coupling |
| Gold(I)/Ligand | 2-alkynyl-4-chloroaniline derivative | Alkyne Hydroamination/Cyclization |
This table outlines potential modern synthetic strategies based on established catalytic methods for indole synthesis. Specific experimental validation for 6-chloro-2,3-dimethyl-1H-indole is an area for further research.
Organocatalytic and Biocatalytic Approaches to Indole Construction
The construction of the indole nucleus has been significantly advanced by the advent of organocatalytic and biocatalytic methods. These approaches offer mild reaction conditions and high stereoselectivity, often avoiding the use of toxic heavy metals.
Organocatalysis in indole synthesis frequently involves the use of small organic molecules to catalyze key bond-forming reactions. For instance, proline and its derivatives have been employed in asymmetric Michael additions and aldol (B89426) reactions, which can be key steps in building precursors for indole cyclization. Rivas-Loaiza et al. demonstrated the use of organocatalysts for the synthesis of bis(indolyl)methane derivatives from indoles and aldehydes or imines. tandfonline.com While not directly synthesizing the indole core, this illustrates the power of organocatalysis in functionalizing the indole scaffold. The development of chiral organocatalysts, such as hydroquinine (B45883) derivatives, has enabled the enantioselective synthesis of α-amino nitriles, which are versatile precursors for various heterocyclic compounds. nih.gov
Biocatalysis leverages enzymes to perform chemical transformations with high specificity, often under environmentally benign conditions in aqueous media. acs.org Enzymes like tryptophanase can catalyze the reversible synthesis of tryptophan from indole, pyruvate, and ammonia. nih.gov While this is a catabolic process, the principle of enzymatic specificity is being harnessed to develop synthetic routes. For example, engineered enzymes can be used to avoid protecting groups, a key principle of green chemistry, as seen in the industrial synthesis of semi-synthetic antibiotics like ampicillin. acs.org The application of enzymes such as pen-acylase in water at ambient temperatures highlights the potential for developing biocatalytic routes to indole precursors, minimizing waste and harsh reaction conditions. acs.org
Electrophilic and Radical Cyclization Strategies for Indole Scaffolds
Electrophilic and radical cyclizations represent powerful, atom-economical strategies for constructing the indole ring system from appropriately substituted precursors.
Electrophilic cyclization is a classic strategy, often seen in reactions like the Fischer indole synthesis, which proceeds under acidic conditions. rsc.orgnih.gov More modern approaches utilize electrophilic reagents to trigger the cyclization of functionalized anilines. For instance, N-Ts-2-alkenylanilines can undergo a cascade C-N bond formation and aromatization mediated by N-Iodosuccinimide (NIS) to yield functionalized indoles under mild, catalyst-free conditions. organic-chemistry.org Similarly, Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative cyclization of 2-alkenyl anilines, providing a convenient route to N-H indoles. organic-chemistry.org
Radical cyclization has emerged as a versatile tool, particularly with the rise of photoredox catalysis. These methods allow for the formation of C-C and C-N bonds under mild conditions. Visible-light-induced radical reactions can be used to synthesize various indole derivatives. nih.gov For example, trifluoroacetimidoyl chlorides can undergo a 5-exo radical cyclization to form vinyl radicals, which then lead to 2-CF3 indoles. nih.gov Iron-catalyzed cascade radical cyclizations have also been developed to synthesize complex indole-containing polycycles, such as germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones, starting from germanium hydrides as radical precursors. rsc.org This highlights the potential for radical methods to rapidly build molecular complexity.
| Cyclization Strategy | Typical Precursor | Key Reagent/Catalyst | Advantages |
| Electrophilic (NIS) | N-Ts-2-alkenylaniline | N-Iodosuccinimide (NIS) | Mild, catalyst-free, good yields. organic-chemistry.org |
| Electrophilic (PIFA) | o-Bromoaniline derivative | Phenyliodine(III) bis(trifluoroacetate) | Regiospecific, convenient for N-H indoles. organic-chemistry.org |
| Photoredox Radical | Trifluoroacetimidoyl chloride | Ru(phen)3Cl2, Blue LEDs | Mild conditions, access to fluorinated indoles. nih.gov |
| Iron-Catalyzed Radical | N-Aryl-2-iodoalkanamide | Fe catalyst, GeH radical precursor | Cascade reaction, one-pot synthesis of complex polycycles. rsc.org |
Multicomponent and Cascade Reactions Leading to 6-Chloro-2,3-dimethyl-1H-indole
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. rsc.org This approach is ideal for building complex molecules like 6-Chloro-2,3-dimethyl-1H-indole from simple precursors, adhering to the principles of step and atom economy.
Multicomponent Reactions (MCRs) , such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.govrsc.orgnih.gov A sustainable, two-step MCR approach has been developed for indole-2-carboxamides, starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This Ugi four-component reaction followed by an acid-catalyzed cyclization proceeds under mild conditions and uses ethanol as a benign solvent. rsc.org To synthesize a 6-chloro substituted indole, a precursor like 4-chloroaniline could be used as the starting aniline (B41778) component in such an MCR.
Cascade reactions build molecular complexity through a sequence of intramolecular transformations. rsc.org For instance, an iridium(III)-catalyzed double C-H bond alkynylation can produce 2,4-dialkynyl indoles. nih.govresearchgate.net These reactions demonstrate how sequential C-H functionalization can rapidly install functionality onto the indole core. A palladium-catalyzed cascade approach has also been reported for the synthesis of 1,2,3-trisubstituted indoles from α-diketones and N-substituted anilines. mdpi.com The synthesis of the 6-Chloro-2,3-dimethyl-1H-indole scaffold could be envisioned through a cascade reaction starting with a suitably substituted 4-chloro-N-alkylaniline derivative.
Atom Economy and Green Chemistry Principles in the Synthesis of 6-Chloro-2,3-dimethyl-1H-indole
The principles of green chemistry and atom economy are central to the development of sustainable synthetic routes for fine chemicals, including 6-Chloro-2,3-dimethyl-1H-indole. acs.orgjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they minimize the generation of stoichiometric by-products. jocpr.comprimescholars.com In contrast, substitution and elimination reactions often have poor atom economy. The synthesis of 6-Chloro-2,3-dimethyl-1H-indole via a strategy like the Fischer indole synthesis, while classic, may involve steps with lower atom economy. rsc.org Conversely, designing a synthesis around a multicomponent or cascade reaction inherently improves atom economy by incorporating most or all of the atoms from the starting materials into the product structure. acs.orgnih.gov
Solvent Minimization and Alternative Reaction Media (e.g., Ionic Liquids, Water, Deep Eutectic Solvents)
A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. This has led to the exploration of solvent-free reactions and the use of alternative, more benign reaction media.
Solvent-free synthesis has been shown to be effective for classic reactions like the Fischer indole synthesis, which can proceed in good yield without any solvent. researchgate.net Similarly, the catalytic hydrogenation of indoles to indolines has been achieved efficiently under solvent-free conditions, demonstrating the feasibility of eliminating solvents in key transformations. acs.orgacs.org
Alternative Reaction Media offer greener substitutes for conventional volatile organic compounds (VOCs).
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic synthesis. Palladium-catalyzed tandem addition/cyclization reactions have been successfully performed in aqueous media to produce indoles. mdpi.com
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure and high thermal stability. They have been used as catalysts and solvents in the Fischer indole synthesis, showing promise in enhancing yields. numberanalytics.com
Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors form a eutectic with a lower melting point than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. Studies have shown that combining a heterogeneous catalyst with a DES can significantly increase yield and reduce reaction time in the Fischer indole synthesis. numberanalytics.com
| Reaction Medium | Example Application | Key Advantages | Reference |
| Solvent-Free | Fischer Indole Synthesis | Reduced waste, simplified workup | researchgate.net |
| Water | Pd-catalyzed indole synthesis | Non-toxic, non-flammable, inexpensive | mdpi.com |
| Ionic Liquids (ILs) | Fischer Indole Synthesis | Enhanced yields, low volatility | numberanalytics.com |
| Deep Eutectic Solvents (DESs) | Fischer Indole Synthesis | Increased yield, reduced reaction time, sustainable | numberanalytics.com |
Sustainable Catalysis and Energy-Efficient Methodologies (e.g., Microwave, Sonication, Photoredox)
The development of sustainable catalytic systems and energy-efficient reaction methodologies is paramount for modern organic synthesis.
Sustainable Catalysis focuses on using catalysts that are efficient, recyclable, and environmentally benign.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Zeolite-based catalysts, for example, have been shown to improve the yield of indole derivatives by up to 30% compared to traditional homogeneous catalysts. numberanalytics.com
Magnetic Nanoparticles (MNPs): MNPs serve as excellent supports for catalysts, as they can be easily recovered from the reaction mixture using an external magnet. researchgate.net This approach has been successfully applied to the synthesis of various indole derivatives, promoting reusability and reducing metal leaching. acs.orgresearchgate.net
Energy-Efficient Methodologies aim to reduce the energy consumption of chemical processes.
Microwave (MW) Irradiation: MW heating can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. tandfonline.com It has been successfully used to synthesize bis(indolyl)methane derivatives and other indole-containing structures, often with lower energy consumption and the avoidance of toxic solvents. tandfonline.com
Sonication: Ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation, providing an energy-efficient alternative to prolonged heating.
Photoredox Catalysis: This methodology uses visible light to drive chemical reactions via single-electron transfer pathways. nih.gov It allows for reactions to be conducted at room temperature, significantly lowering the energy input compared to thermally driven processes. This has been applied to the synthesis of indoles through dehydrogenative cyclization of 2-vinylanilides without the need for external chemical oxidants. organic-chemistry.org
| Methodology | Description | Key Benefits | Reference |
| Heterogeneous Catalysis | Catalyst in a different phase (e.g., solid catalyst in liquid reactants) | Easy separation, reusability, improved yields | numberanalytics.com |
| Magnetic Nanoparticle Catalysis | Catalyst immobilized on magnetic nanoparticles | Simple magnetic recovery, high reusability, low metal leaching | acs.orgresearchgate.net |
| Microwave Irradiation | Use of microwave energy to heat reactions | Faster reactions, higher yields, lower energy use | tandfonline.com |
| Photoredox Catalysis | Use of visible light to initiate reactions | Mild conditions (room temp.), high selectivity, energy efficient | organic-chemistry.orgnih.gov |
Waste Reduction and By-Product Minimization Strategies
Minimizing waste is a cornerstone of green chemistry, encapsulated in the principle that "prevention is better than to treat or clean up waste after it has been created". acs.org This involves a holistic approach to synthetic design.
One of the most effective strategies is the use of catalytic reagents over stoichiometric ones . acs.org Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. The BHC Company's synthesis of Ibuprofen is a classic example where replacing a stoichiometric aluminum trichloride (B1173362) catalyst with a recoverable and reusable HF catalyst dramatically reduced waste. rsc.org
Cascade and multicomponent reactions are inherently waste-reducing as they minimize the number of synthetic steps, thus avoiding the waste generated during intermediate isolation and purification. rsc.orgnih.gov
Regioselectivity and Stereocontrol in 6-Chloro-2,3-dimethyl-1H-indole Synthesis
The classical and most prevalent method for synthesizing 2,3-disubstituted indoles, including 6-Chloro-2,3-dimethyl-1H-indole, is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. byjus.com For the target compound, the precursors are (4-chlorophenyl)hydrazine and the unsymmetrical ketone, butan-2-one.
A primary challenge in this synthesis is controlling regioselectivity. The use of an unsymmetrical ketone like butan-2-one can lead to the formation of two different enamine intermediates, which, upon undergoing the characteristic byjus.combyjus.com-sigmatropic rearrangement, can yield two potential regioisomeric indole products. byjus.comthermofisher.com The direction of the cyclization is influenced by several factors, including the nature and concentration of the acid catalyst, the substitution pattern on the phenylhydrazine, and steric effects. thermofisher.comthermofisher.com
The choice of acid catalyst is critical in directing the reaction pathway. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are employed, and their selection can significantly impact the ratio of the resulting isomers. wikipedia.orgresearchgate.net Studies have shown that reaction conditions can be tuned to favor the formation of one regioisomer over the other. For instance, the regioselectivity of enolization in cyclic ketones during Fischer synthesis has been shown to be dependent on acid concentration. chempedia.info In the case of butan-2-one, the formation of the more substituted enamine is generally favored, which leads to the desired 2,3-dimethylindole (B146702) product. The presence of the chloro-substituent at the para-position of the phenylhydrazine does not typically alter the fundamental mechanism but can influence the electronic properties and reactivity of the intermediates. nih.gov
| Catalyst System | General Influence on Regioselectivity | Key Findings/Observations |
|---|---|---|
| Brønsted Acids (HCl, H₂SO₄, PPA) | Commonly used, can provide good yields but may require harsh conditions. wikipedia.org Selectivity depends on acid strength and concentration. | Polyphosphoric acid (PPA) is often effective for cyclizations that are otherwise difficult. |
| Lewis Acids (ZnCl₂, BF₃·OEt₂, AlCl₃) | Often allow for milder reaction conditions compared to strong Brønsted acids. wikipedia.orgresearchgate.net | Boron trifluoride etherate (BF₃·OEt₂) has been reported as an efficient catalyst for producing 2,3-dimethylindole with high yields (approx. 90%). researchgate.net |
| Heterogeneous Catalysts (Antimony Phosphate) | Can simplify product purification and catalyst recovery. | Antimony phosphate (B84403) has been used as an effective catalyst for the one-pot synthesis of 2,3-dimethylindoles in refluxing methanol. researchgate.net |
| Low Melting Mixtures | Can act as both the solvent and catalyst, enabling reactions under specific temperature regimes. | A mixture of urea (B33335) and methyltriphenylphosphonium (B96628) bromide has been used for Fischer indole synthesis, offering a unique reaction medium. organic-chemistry.org |
Regarding stereocontrol, it is important to note that the final aromatic product, 6-Chloro-2,3-dimethyl-1H-indole, is achiral and thus does not possess stereocenters. Therefore, stereocontrol is not a factor in the synthesis of the indole itself. However, the concept becomes highly relevant if the indole ring is subsequently reduced to form the corresponding 2,3-disubstituted indoline (B122111), which contains two chiral centers. In such cases, diastereoselective reduction methods would be necessary to control the relative stereochemistry (cis/trans) of the methyl groups on the resulting indoline ring. nih.gov
Flow Chemistry and Automated Synthesis for Scalable Production of Indole Derivatives
The transition from laboratory-scale synthesis to scalable industrial production requires methodologies that are safe, efficient, and reproducible. Flow chemistry and automated synthesis have emerged as powerful enabling technologies for achieving these goals in the context of indole production. mdpi.com
Flow Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the Fischer indole synthesis. researchgate.net Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. mdpi.comuc.pt
Various flow reactor setups have been successfully applied to the synthesis of indoles. These include systems utilizing conventional heating as well as those integrated with microwave irradiation to accelerate reaction rates (Continuous Flow-Microwave Assisted Organic Synthesis, or CF-MAOS). mdpi.com For example, a flow synthesis of indoles using a microwave-assisted approach dramatically reduced reaction times from hours in batch to mere minutes in flow, with high yields. mdpi.com Another approach involves using packed-bed reactors containing a solid-supported acid catalyst, which simplifies the process by combining the reaction and catalyst separation into a single continuous operation. uc.pt This methodology allows for high throughput and makes the process more amenable to large-scale manufacturing. uc.pt
| Flow System Type | Typical Conditions | Advantages & Throughput |
|---|---|---|
| Microwave-Assisted Flow (CF-MAOS) | 150-200 °C, Residence Time: ~3-10 min mdpi.comnih.gov | Rapid heating leads to significantly reduced reaction times and high yields (e.g., 91%). mdpi.com Throughput of several grams per hour has been demonstrated. uc.pt |
| Conventionally Heated Flow Reactor | 140-165 °C, Residence Time: ~1-15 min mdpi.com | Offers precise temperature control and improved safety over batch. Enables efficient production without specialized microwave equipment. |
| Multi-step Sequential Flow | Multiple reactor coils at different temperatures (e.g., 150 °C then 200 °C) nih.gov | Allows for tandem reactions, such as hydrazone formation followed immediately by Fischer cyclization, without isolating intermediates. nih.gov Yields of 38-82% over three steps have been achieved. nih.gov |
Automated Synthesis
Automated synthesis platforms offer a paradigm shift for reaction discovery and optimization. Technologies such as acoustic droplet ejection (ADE) enable high-throughput experimentation at the nanomole scale. nih.gov This miniaturized and automated approach allows for the rapid screening of vast arrays of substrates, catalysts, and solvents to identify optimal conditions for a specific transformation, such as the interrupted Fischer indole synthesis. nih.gov
In this workflow, nanoliter droplets of precursor solutions (e.g., various phenylhydrazines and ketones) are precisely dispensed into micro-well plates to perform hundreds or thousands of unique reactions simultaneously. nih.gov The outcomes are rapidly analyzed by techniques like mass spectrometry, generating large datasets that can reveal structure-activity relationships and functional group compatibility. This method dramatically accelerates the optimization process, which would be impractical or impossible using conventional benchtop methods. Importantly, conditions identified at the nanoscale have been shown to be scalable to the preparative milligram and gram scale, demonstrating the synthetic utility of this approach for developing robust production routes for complex indole derivatives. nih.gov
Reactivity Profiling and Functionalization Chemistry of 6 Chloro 2,3 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 6-Chloro-2,3-dimethyl-1H-indole
The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The positions of the methyl groups at C2 and C3, and the chloro group at C6, play a crucial role in directing incoming electrophiles. The C3 position, typically the most nucleophilic site in indoles, is blocked by a methyl group in this case. This blockage, combined with the electronic effects of the substituents, dictates the regioselectivity of electrophilic aromatic substitution reactions.
Halogenation, Nitration, and Sulfonation Studies
The introduction of halogen, nitro, and sulfo groups onto the 6-Chloro-2,3-dimethyl-1H-indole nucleus is a fundamental transformation for further derivatization.
Halogenation: While specific studies on the halogenation of 6-Chloro-2,3-dimethyl-1H-indole are not extensively documented in publicly available literature, the general principles of indole chemistry suggest that electrophilic halogenation would likely occur at the positions most activated by the electron-donating effects of the pyrrole (B145914) ring and the methyl groups, and least deactivated by the chloro substituent.
Nitration: The nitration of indole derivatives is a well-established method for introducing a nitro group, a versatile functional group that can be further transformed into other functionalities. For instance, the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates using nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of tin(IV) chloride has been shown to yield a mixture of nitroindole derivatives. researchgate.netorganic-chemistry.orgresearchgate.net The reaction of dimethyl indole-2,3-dicarboxylate itself primarily yields the 5-nitro derivative, along with smaller amounts of the 6-nitro and 7-nitro isomers. researchgate.netorganic-chemistry.orgresearchgate.net The specific conditions and regioselectivity for the nitration of 6-Chloro-2,3-dimethyl-1H-indole would require dedicated experimental investigation, as the directing effects of the 2,3-dimethyl and 6-chloro substituents would be competing.
Sulfonation: The sulfonation of 6-chloro-1H-indole can be achieved using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions to produce 6-Chloro-1H-indole-3-sulfonyl chloride. This sulfonyl chloride is a reactive intermediate for the synthesis of various sulfonamides. The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are powerful C-C bond-forming reactions that are widely used to introduce alkyl and acyl groups onto aromatic rings. wikipedia.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com
Friedel-Crafts Alkylation: The alkylation of indoles can be achieved using various alkylating agents in the presence of a Lewis acid catalyst. wikipedia.org Studies on the Friedel-Crafts alkylation of indoles with trichloroacetimidates have shown that indoles halogenated at the 5-position can undergo C3 alkylation, and a chloro substituent at the 6-position is also tolerated, providing the corresponding alkylated indole in good yield. wikipedia.org The presence of a methyl group at the C2 position is also well-tolerated in such reactions. wikipedia.org For 6-Chloro-2,3-dimethyl-1H-indole, with the C3 position blocked, Friedel-Crafts alkylation would be expected to occur at other positions on the benzene (B151609) ring, guided by the electronic and steric influences of the existing substituents.
Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netwikipedia.org This reaction is generally less prone to poly-substitution compared to alkylation because the introduced acyl group deactivates the aromatic ring towards further substitution. wikipedia.org While specific examples for 6-Chloro-2,3-dimethyl-1H-indole are scarce, the general methodology is applicable to indole systems.
Vilsmeier-Haack Formylation and Mannich Reactions
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgsemanticscholar.orgwikipedia.orgijpcbs.com This reaction has been applied to 3,3-disubstituted 3H-indoles, leading to formylation at the C2-methyl group. semanticscholar.org For 6-Chloro-2,3-dimethyl-1H-indole, formylation would likely occur at an activated position on the benzene ring, as the typical C3 formylation is blocked.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. Indoles are known to undergo Mannich reactions, typically at the C3 position, to yield gramine (B1672134) derivatives. In the case of 2-methylindole, the reaction gives a low yield of the C3-aminomethylated product, likely due to steric hindrance from the 2-methyl group. For 6-Chloro-2,3-dimethyl-1H-indole, where the C3 position is substituted, the reaction would require forcing conditions and might proceed at an alternative position if a sufficiently acidic proton is available.
Nucleophilic Substitution at the Chlorine Moiety and Other Positions
The chlorine atom at the C6 position of 6-Chloro-2,3-dimethyl-1H-indole offers a handle for functionalization through nucleophilic substitution reactions, particularly through modern cross-coupling methodologies.
SNAr Reactions and Cross-Coupling Strategies for Derivatization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
SNAr Reactions: Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is generally difficult. However, the presence of activating groups, such as a nitro group, can facilitate this reaction. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp In the absence of such strong activation, SNAr on 6-Chloro-2,3-dimethyl-1H-indole would likely require harsh reaction conditions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. researchgate.netnih.govlibretexts.org This reaction is widely used for the formation of C-C bonds. For example, 6-chloroindole (B17816) readily reacts with phenylboronic acid to give the 6-phenylindole in high yield. nih.gov This suggests that 6-Chloro-2,3-dimethyl-1H-indole would be a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and vinyl substituents at the C6 position.
Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org Aryl chlorides can be successfully coupled, making 6-Chloro-2,3-dimethyl-1H-indole a potential substrate for the introduction of alkynyl groups at the C6 position.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govchemrxiv.org This reaction has become a go-to method for the synthesis of anilines and their derivatives due to its broad substrate scope and functional group tolerance. wikipedia.org It is highly probable that 6-Chloro-2,3-dimethyl-1H-indole can be effectively coupled with a variety of amines using established Buchwald-Hartwig protocols to generate 6-amino-2,3-dimethyl-1H-indole derivatives.
| Cross-Coupling Reaction | Reactant | Catalyst/Reagents | Product | Potential Application |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 6-Aryl-2,3-dimethyl-1H-indole | Synthesis of biaryl compounds |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2,3-dimethyl-1H-indole | Synthesis of conjugated systems |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 6-Amino-2,3-dimethyl-1H-indole | Synthesis of amine derivatives |
Deprotonation and Anion Chemistry of 6-Chloro-2,3-dimethyl-1H-indole
The deprotonation of the N-H bond of the indole ring is a common strategy to generate an indolyl anion, which can then be reacted with various electrophiles. Strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are typically used for this purpose. The resulting anion of 6-Chloro-2,3-dimethyl-1H-indole could be used for N-alkylation or N-acylation.
Furthermore, directed ortho-metalation (DoM) is a potential pathway for functionalization. However, the directing group ability of the chloro and methyl substituents, as well as the inherent reactivity of the indole nucleus, would need to be carefully considered to achieve selective deprotonation of the benzene ring.
Reactions Involving the Pyrrole Ring and C=N Double Bond
The pyrrole moiety of the indole nucleus is characteristically electron-rich, making it susceptible to electrophilic attack. The inherent reactivity of the C2-C3 double bond also allows for various addition and rearrangement reactions.
Addition Reactions to the Indole Double Bond
An addition reaction involves the combination of two or more molecules to form a larger one. libretexts.orgck12.org In the context of 6-chloro-2,3-dimethyl-1H-indole, the C2-C3 double bond is a prime site for such reactions. These reactions often proceed via electrophilic attack, where an electrophile is drawn to the electron-rich double bond.
One common type of addition reaction is hydrogenation, where molecular hydrogen is added across the double bond, typically in the presence of a platinum catalyst, to yield the corresponding indoline (B122111). libretexts.orgck12.orgchemicalbook.com For instance, the reduction of 6-chloro-1H-indole with sodium cyanoborohydride in acetic acid yields 6-chloro-2,3-dihydro-1H-indole. chemicalbook.com Another example is the addition of halogens, such as bromine, which can lead to the formation of a dibromo derivative. libretexts.orgck12.org The disappearance of the characteristic bromine color serves as a qualitative test for unsaturation. libretexts.orgck12.org
Hydration, the addition of a water molecule across the double bond, is another key addition reaction, usually catalyzed by a strong acid. libretexts.orgmsu.edu This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the hydroxyl group adds to the more substituted carbon. youtube.com However, reaction conditions can be tuned to achieve anti-Markovnikov addition. msu.edu
The reactivity of the indole double bond can be influenced by the substituents on the ring. The presence of the electron-withdrawing chloro group at the 6-position can modulate the electron density of the pyrrole ring, thereby affecting the rate and regioselectivity of addition reactions.
Ring-Opening and Rearrangement Chemistry
Indole derivatives can undergo a variety of ring-opening and rearrangement reactions, often under acidic or thermal conditions. These transformations can lead to the formation of diverse heterocyclic and carbocyclic structures.
Acid-catalyzed reactions of indoles with certain reagents can trigger a cascade of events leading to ring-opening. For example, the reaction of indoles with primary aminobenzaldehydes can result in the formation of quinolines through a facile indole ring-opening process. rsc.org In some cases, Lewis acids like aluminum chloride can mediate the nucleophilic ring-opening of related indoline-2-thiones. rsc.org
Rearrangement reactions of substituted indoles are also well-documented. The Fischer indole synthesis, a classic method for indole synthesis, itself involves a sigmatropic rearrangement. luc.edu Similarly, the Gassman indole synthesis also relies on a sigmatropic rearrangement to achieve the final indole structure. luc.edu Substituted indoles can also participate in Claisen rearrangements, a type of sigmatropic rearrangement involving allyl-substituted indole derivatives. acs.org
Furthermore, 3,3-disubstituted indolenines, which can be formed from 2,3-disubstituted indoles, are known to undergo rearrangement to furnish 2,3-substituted indoles. acs.orgrsc.org This rearrangement is often catalyzed by acids and proceeds through a cationic intermediate. acs.org The migratory aptitude of the substituents plays a crucial role in determining the outcome of the rearrangement. rsc.org
Functionalization of the Alkyl Substituents and Nitrogen Atom
The N-H and C-H bonds of the alkyl substituents in 6-chloro-2,3-dimethyl-1H-indole provide additional sites for chemical modification, allowing for the introduction of a wide array of functional groups.
Alkylation, Acylation, and Sulfonylation of the Indole Nitrogen
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through alkylation, acylation, and sulfonylation reactions.
Alkylation: N-alkylation of indoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netorganic-chemistry.org The choice of base and solvent system can significantly influence the regioselectivity of the reaction, favoring N-alkylation over C3-alkylation. organic-chemistry.orgacs.org For instance, the use of ionic liquids as solvents can promote highly regioselective N-substitution. organic-chemistry.org Copper-catalyzed reductive cross-coupling reactions have also been developed for the direct N-alkylation of indoles. researchgate.net
Acylation: The indole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylindole.
Sulfonylation: Sulfonylation of the indole nitrogen is typically carried out using sulfonyl chlorides in the presence of a base. This reaction attaches a sulfonyl group to the nitrogen, yielding an N-sulfonylindole. Direct C-H sulfonylation of nitrogen-containing heteroaromatics can also be achieved through N-activation with triflic anhydride, followed by the addition of a sulfinate salt. researchgate.netchemrxiv.org
| Reaction | Reagents and Conditions | Product Type |
| Alkylation | Alkyl halides, Base (e.g., K2CO3, KOH), Solvent (e.g., DMF, Ionic Liquid) | N-Alkylindole |
| Acylation | Acyl chlorides, Acyl anhydrides, Base | N-Acylindole |
| Sulfonylation | Sulfonyl chlorides, Base; or Triflic anhydride, Sulfinate salt | N-Sulfonylindole |
Functionalization of Methyl Groups (e.g., oxidation, halogenation)
The methyl groups at the C2 and C3 positions of the indole ring are also amenable to functionalization, primarily through oxidation and halogenation reactions.
Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols, depending on the oxidizing agent and reaction conditions. For example, the oxidation of 2,3-dimethylindole (B146702) with potassium peroxodisulphate can lead to the formation of 3-methylindole-2-carbaldehyde. rsc.org Autoxidation of 2,3-dimethylindole can yield an oxidized dimer. cdnsciencepub.com More recently, methods for the direct oxygenation of 2-methylindoles to 2-formyl indoles using N-chlorosuccinimide (NCS) and water as the oxygen source have been developed. acs.org
Halogenation: Halogenation of the methyl groups can occur under radical conditions, typically initiated by UV light. For instance, the reaction of methyl-substituted aromatic compounds with chlorine in the presence of UV light can lead to the substitution of hydrogen atoms on the methyl group with chlorine. libretexts.org This can result in the formation of mono-, di-, or trichloromethyl derivatives. libretexts.org It is important to control the reaction conditions to achieve selective halogenation of the methyl group over the aromatic ring. libretexts.org
Oxidation and Reduction Chemistry of 6-Chloro-2,3-dimethyl-1H-indole
The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of products with modified electronic and structural properties.
Oxidation: The oxidation of indoles can be complex, yielding a range of products depending on the oxidant and reaction conditions. The electron-rich nature of the indole ring makes it prone to oxidation. acs.org Oxidation of 2,3-dimethylindole can lead to the formation of 3-hydroxy-2,3-dimethylindolenine, which can then dimerize. cdnsciencepub.com The oxidation can also occur at the C3 position to form a 3-oxindole derivative. acs.org The presence of the chloro group at the 6-position can influence the oxidation potential and the regioselectivity of the reaction. For example, 6-chloro-1H-indole-2,3-dione is a known oxidized derivative. sigmaaldrich.com
Reduction: Reduction of the indole ring typically targets the C2-C3 double bond, leading to the formation of the corresponding indoline (2,3-dihydroindole). As mentioned previously, this can be achieved through catalytic hydrogenation or with reducing agents like sodium cyanoborohydride. chemicalbook.com The reduction of the carboxylic acid group in related indole derivatives can also be performed to yield alcohols.
| Transformation | Reagents and Conditions | Typical Product |
| Oxidation | Potassium peroxodisulphate; Autoxidation (O2); N-Chlorosuccinimide/H2O; Mn-containing artificial enzyme | 3-Methylindole-2-carbaldehyde; Oxidized dimer; 2-Formylindole; 3-Oxindole derivative |
| Reduction | H2/Pt; Sodium cyanoborohydride/Acetic Acid | 6-Chloro-2,3-dimethylindoline |
Cycloaddition and Pericyclic Reactions Incorporating the Indole Framework
The inherent aromaticity of the indole nucleus generally renders it a reluctant participant in cycloaddition reactions. However, the electronic nature of the substituents on the indole ring can significantly influence its reactivity. In the case of 6-chloro-2,3-dimethyl-1H-indole, the presence of the electron-withdrawing chloro group at the C6-position and the electron-donating methyl groups at the C2 and C3-positions creates a unique electronic environment that can be exploited in certain pericyclic reactions.
While direct [4+2] Diels-Alder reactions where the indole itself acts as the diene are uncommon, the pyrrole ring of indole derivatives can be induced to participate in such transformations under specific conditions. For instance, the generation of reactive intermediates like indole-2,3-quinodimethanes from appropriately substituted indoles can lead to subsequent cycloaddition reactions. Although specific examples involving 6-chloro-2,3-dimethyl-1H-indole are not extensively documented in readily available literature, the principles can be extrapolated. The synthesis of indole-2,3-quinodimethanes from 2,3-dimethylindole derivatives has been reported, suggesting that 6-chloro-2,3-dimethyl-1H-indole could potentially undergo similar transformations to yield a diene that can be trapped by a dienophile.
Photochemical cycloadditions represent another avenue for the functionalization of the indole core. N-acylindoles, for example, are known to undergo [2+2] photocycloaddition reactions. While research on the specific photochemical behavior of 6-chloro-2,3-dimethyl-1H-indole is limited, studies on related substituted indoles provide insights into the potential reactivity.
Electrocyclic reactions, another class of pericyclic reactions, are also relevant to indole chemistry. For instance, 6π-electrocyclic ring closures have been utilized in the synthesis of the indole nucleus itself from trienecarbamates. While this is a method for indole synthesis rather than a reaction of a pre-formed indole, it highlights the applicability of pericyclic principles in this area of heterocyclic chemistry.
Synthesis of Advanced Indole Derivatives from 6-Chloro-2,3-dimethyl-1H-indole as a Synthon
The strategic placement of the chloro and dimethyl groups on the 6-chloro-2,3-dimethyl-1H-indole scaffold makes it a valuable starting material for the synthesis of more elaborate indole-containing molecules, such as carbazoles and β-carbolines.
The synthesis of carbazoles , which feature a tricyclic system with a central nitrogen-containing five-membered ring fused between two benzene rings, can be achieved from indole precursors. One established method is the Graebe-Ullmann reaction. wikipedia.org More contemporary approaches often involve palladium-catalyzed intramolecular C-H arylation. organic-chemistry.org While direct conversion of 6-chloro-2,3-dimethyl-1H-indole to a carbazole (B46965) is not straightforward, it can serve as a precursor to intermediates that then undergo cyclization. For example, the chloro-substituent at the C6-position can be a handle for cross-coupling reactions to introduce an aryl group, which can then undergo intramolecular cyclization to form the carbazole ring system.
| Product | Reactants | Catalyst/Reagents | Yield (%) | Reference |
| N9-(chloroacetyl)-carbazole | Carbazole, Chloroacetyl chloride | Acetone | 75 | |
| N9-(hydrazinoacetyl)-carbazole | N9-(chloroacetyl)-carbazole, Hydrazine hydrate | Ethanol (B145695)/Dioxane | - | |
| Carbazole derivatives | N9-(hydrazinoacetyl)-carbazole, Aromatic aldehyde | aq. NaOH | - |
β-Carbolines , another important class of indole alkaloids, are characterized by a pyridine (B92270) ring fused to the indole core. The Pictet-Spengler reaction is a classic method for their synthesis, typically involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. While 6-chloro-2,3-dimethyl-1H-indole itself is not a direct precursor in the traditional Pictet-Spengler reaction, it can be chemically modified to generate a suitable tryptamine equivalent. For instance, functionalization at the C3-position, potentially through a Vilsmeier-Haack type reaction, could introduce the necessary side chain for subsequent cyclization.
Modern synthetic strategies for β-carbolines also include transition metal-catalyzed reactions and electrocyclizations. nih.govmdpi.com For example, a novel one-pot synthesis of β-carbolines has been developed from tryptophan and various amino acids. nih.gov The chloro-substituent in 6-chloro-2,3-dimethyl-1H-indole offers a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comacs.org These reactions allow for the introduction of diverse substituents at the C6-position, thereby enabling the synthesis of a wide array of advanced indole derivatives with potential biological activities. The reactivity of the C-Cl bond in such couplings is well-established in heterocyclic chemistry. nih.govthieme-connect.de
| Product | Reactants | Catalyst/Reagents | Yield (%) | Reference |
| 1-Aryl-substituted β-carbolines | Triflate-substituted β-carboline, Aryl boronic acids | Tris(dibenzylideneacetone)dipalladium(0), Triphenylphosphine | - | acs.org |
| 1H-Indole-2-carbonitrile derivatives | Terminal alkynes, Aromatic iodines | PdCl2(PPh3)2, CuI, Et3N | 64-90 | mdpi.com |
Advanced Spectroscopic and Crystallographic Methodologies for 6 Chloro 2,3 Dimethyl 1h Indole Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the molecular framework of 6-Chloro-2,3-dimethyl-1H-indole. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY)
To unequivocally assign the proton (¹H) and carbon (¹³C) signals and to map out the complete bonding network of 6-Chloro-2,3-dimethyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. For 6-Chloro-2,3-dimethyl-1H-indole, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole (B1671886), and the protons of the two methyl groups. The splitting patterns of the aromatic protons would offer insights into their substitution pattern.
¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the multiplicity of each carbon signal (C, CH, CH₂, CH₃) can be determined, aiding in the assignment of the methyl and aromatic carbons.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. science.gov For 6-Chloro-2,3-dimethyl-1H-indole, COSY would be crucial in establishing the connectivity between adjacent protons on the aromatic ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comyoutube.com It is instrumental in assigning the specific carbon resonances for each protonated carbon in the molecule. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.com This is particularly powerful for identifying the connections between quaternary carbons (like C2, C3, C3a, C6, and C7a) and nearby protons. For instance, correlations from the methyl protons to the C2 and C3 carbons would confirm their attachment points.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. science.gov NOESY can be used to confirm the spatial relationship between the methyl groups and the aromatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. science.gov In the context of 6-Chloro-2,3-dimethyl-1H-indole, it would show correlations among all the coupled protons of the aromatic ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 6-Chloro-2,3-dimethyl-1H-indole is presented below, based on the analysis of similar indole derivatives. rsc.orgyoutube.comresearchgate.net
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H | ~8.0 | - | C2, C7a |
| C2-CH₃ | ~2.4 | ~12.0 | C2, C3 |
| C3-CH₃ | ~2.2 | ~9.0 | C2, C3, C3a |
| H4 | ~7.5 | ~120.0 | C5, C6, C7a |
| H5 | ~6.9 | ~121.0 | C4, C6, C7 |
| H7 | ~7.4 | ~111.0 | C5, C6, C7a |
| C2 | - | ~135.0 | - |
| C3 | - | ~110.0 | - |
| C3a | - | ~129.0 | - |
| C6 | - | ~128.0 | - |
| C7a | - | ~135.0 | - |
Isotopic Labeling and NMR Chemical Shift Prediction for Structural Confirmation
To further validate the structural assignment, isotopic labeling can be employed. chemrxiv.org Synthesizing 6-Chloro-2,3-dimethyl-1H-indole with ¹³C or ¹⁵N enriched precursors would allow for more sensitive and unambiguous detection of these nuclei and their correlations in NMR experiments. chemie-brunschwig.chotsuka.co.jpchemie-brunschwig.ch For example, selective ¹³C labeling of one of the methyl groups would definitively confirm its corresponding signal in the ¹³C NMR spectrum.
Furthermore, computational methods for predicting NMR chemical shifts are increasingly accurate. By comparing the experimentally obtained NMR data with the predicted spectra from quantum mechanical calculations, the proposed structure of 6-Chloro-2,3-dimethyl-1H-indole can be confidently confirmed.
Solid-State NMR Applications for Polymorph and Supramolecular Structure
While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. nih.goveinsteinmed.edu This is crucial for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle changes in chemical shifts and internuclear distances. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov For 6-Chloro-2,3-dimethyl-1H-indole, ssNMR could be used to investigate intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking of the indole rings, which govern the supramolecular assembly in the crystal lattice. nih.goveinsteinmed.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 6-Chloro-2,3-dimethyl-1H-indole (C₁₀H₁₀ClN). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Ion | Calculated Exact Mass |
| [C₁₀H₁₀³⁵ClN]⁺ | 179.0502 |
| [C₁₀H₁₀³⁷ClN]⁺ | 181.0472 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of 6-Chloro-2,3-dimethyl-1H-indole) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netchemrxiv.org The resulting fragment ions (product ions) are then analyzed to provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.netchemrxiv.orgresearchgate.net
The fragmentation of indole derivatives often involves characteristic losses. researchgate.netresearchgate.net For 6-Chloro-2,3-dimethyl-1H-indole, expected fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the molecular ion to give a stable cation.
Loss of HCl.
Fission of the pyrrole (B145914) ring.
The precise fragmentation pattern can help to confirm the positions of the chloro and dimethyl substituents. For example, the fragmentation of different isomers of chloro-dimethyl-indole would likely produce distinct MS/MS spectra, allowing for their differentiation.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 179 | [M - CH₃]⁺ | •CH₃ |
| 179 | [M - Cl]⁺ | •Cl |
| 179 | [M - HCl]⁺ | HCl |
By integrating the data from this comprehensive suite of advanced spectroscopic techniques, a complete and unambiguous characterization of the chemical compound 6-Chloro-2,3-dimethyl-1H-indole can be achieved.
Ion Mobility Spectrometry (IMS-MS) for Conformational Information
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge. This method provides information about the conformational flexibility of molecules like 6-Chloro-2,3-dimethyl-1H-indole. In an IMS-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is proportional to its rotationally averaged collision cross-section (CCS). Different conformers of the same molecule will have distinct CCS values, allowing for their separation and individual analysis. nih.gov
For 6-Chloro-2,3-dimethyl-1H-indole, IMS-MS can be employed to investigate the existence of different spatial arrangements of the methyl groups and the chloro substituent relative to the indole ring. The planarity of the indole core and the potential for different rotational isomers could be resolved. By comparing experimentally determined CCS values with those calculated for theoretically modeled structures, the most probable gas-phase conformations can be identified.
Table 1: Predicted Ion Mobility Spectrometry Data for 6-Chloro-2,3-dimethyl-1H-indole Conformers
| Conformer | Predicted Collision Cross-Section (CCS) in N₂ (Ų) | Predicted Drift Time (ms) |
| Planar Indole Ring | 135.2 | 12.5 |
| Non-planar (boat) | 138.5 | 12.8 |
| Non-planar (chair) | 139.1 | 12.9 |
Note: The data in this table is hypothetical and serves as an example of what might be observed in an IMS-MS experiment.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and providing a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to its structure and bonding.
For 6-Chloro-2,3-dimethyl-1H-indole, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-Cl stretch. A comparative analysis of the spectra of related molecules, such as 2,3-dimethylaniline (B142581) and various chloroanilines, can aid in the assignment of the observed vibrational modes. ias.ac.in For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹, while the C-Cl stretching frequency would appear in the lower frequency region of the spectrum.
Table 2: Expected Vibrational Frequencies for 6-Chloro-2,3-dimethyl-1H-indole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3400 - 3450 | IR, Raman |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Stretch | 1550 - 1650 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies for Electronic Structure
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques for elucidating the electronic structure of a molecule. These methods involve the absorption of UV or visible light, which promotes electrons to higher energy orbitals, and the subsequent emission of light as the electrons relax to their ground state. The wavelengths of maximum absorption (λmax) and emission provide insights into the electronic transitions and the extent of conjugation within the molecule.
The UV-Vis spectrum of 6-Chloro-2,3-dimethyl-1H-indole is expected to show absorption bands characteristic of the indole chromophore. The presence of the chloro and dimethyl substituents will likely cause shifts in the absorption maxima compared to unsubstituted indole. Fluorescence spectroscopy can provide further information on the excited state properties of the molecule. The sensitivity of fluorescence makes it a valuable tool for detecting even trace amounts of the compound. escholarship.org
Table 3: Predicted Electronic Spectroscopy Data for 6-Chloro-2,3-dimethyl-1H-indole in Methanol
| Parameter | Predicted Value |
| UV Absorption λmax (nm) | 225, 280 |
| Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 6,500 |
| Fluorescence Emission λmax (nm) | 350 |
| Quantum Yield (Φ) | 0.4 |
Note: The data in this table is hypothetical and based on typical values for substituted indoles.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis
For 6-Chloro-2,3-dimethyl-1H-indole, obtaining a suitable single crystal would allow for a detailed structural elucidation via single-crystal X-ray diffraction. This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For example, the crystal structure of the related compound, 6-Chloro-1H-indole-2,3-dione, has been determined, revealing a nearly planar molecule with specific hydrogen bonding interactions that dictate its crystal packing. iucr.orgresearchgate.net A similar analysis of 6-Chloro-2,3-dimethyl-1H-indole would be expected to reveal the planarity of the indole ring system and the spatial orientation of the chloro and dimethyl substituents.
Table 4: Representative Bond Lengths and Angles from Single-Crystal XRD of a Related Indole Structure
| Parameter | Value |
| N1-C2 Bond Length (Å) | 1.392 |
| C2-C3 Bond Length (Å) | 1.375 |
| C3-C3a Bond Length (Å) | 1.438 |
| C6-Cl1 Bond Length (Å) | 1.735 |
| C2-N1-C7a Bond Angle (°) | 108.5 |
| N1-C2-C3 Bond Angle (°) | 110.2 |
Note: This data is from the related compound 6-Chloro-1H-indole-2,3-dione and is illustrative of the type of information obtained from single-crystal XRD. researchgate.net
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism can have significant implications for the physical properties of a material. The PXRD pattern of 6-Chloro-2,3-dimethyl-1H-indole would serve as a unique fingerprint for its crystalline form. By comparing the experimental PXRD pattern with those calculated from single-crystal data, the phase purity of a bulk sample can be confirmed. mdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Asymmetric Derivatives
While 6-Chloro-2,3-dimethyl-1H-indole itself is not chiral, the introduction of a chiral center, for example, through substitution at the nitrogen or another position, would create asymmetric derivatives. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing such chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparison with theoretical calculations.
Advanced Hyphenated Techniques for Purity and Structure Assessment (e.g., LC-NMR, GC-MS)
The determination of a compound's purity and the elucidation of its chemical structure are fundamental requirements in chemical research and development. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. They are particularly valuable for the analysis of complex mixtures and for the definitive identification of a target compound and any associated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis of an indole derivative, the sample would be vaporized and separated based on its boiling point and affinity for the stationary phase within the gas chromatograph. As the separated components elute from the column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For 6-Chloro-2,3-dimethyl-1H-indole, one would expect to observe a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the indole ring structure.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a powerful technique that directly links the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. This is particularly useful for the analysis of complex mixtures and for identifying unknown impurities or metabolites.
In an LC-NMR analysis, the sample is first separated by HPLC. The eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This can be done in on-flow mode for a quick overview, or in stop-flow mode, where the chromatographic flow is paused to allow for the acquisition of more detailed one- and two-dimensional NMR spectra of a specific peak.
For 6-Chloro-2,3-dimethyl-1H-indole, ¹H NMR and ¹³C NMR spectra obtained via LC-NMR would provide definitive information about its structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the 6-chloro substitution pattern. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, further confirming its structure.
Currently, there is a lack of published LC-NMR data specifically for 6-Chloro-2,3-dimethyl-1H-indole. Research on related indole structures demonstrates the utility of this technique for unambiguous structure elucidation and impurity profiling.
Theoretical and Computational Chemistry Approaches to 6 Chloro 2,3 Dimethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods provide insights into the electronic distribution, molecular orbital energies, and preferred three-dimensional arrangements of atoms.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying indole (B1671886) derivatives. rsc.org For 6-Chloro-2,3-dimethyl-1H-indole, DFT calculations would typically be employed to determine its ground-state electronic properties. The chlorine atom at the 6-position acts as an electron-withdrawing group through induction, while the methyl groups at the 2- and 3-positions are weak electron-donating groups. These substitutions significantly influence the electron density distribution across the indole ring system.
DFT calculations can precisely quantify these effects by mapping the electrostatic potential and calculating atomic charges. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic parameters. For substituted indoles, the HOMO is generally localized on the pyrrole (B145914) ring, while the LUMO is distributed over the entire bicyclic system. The presence of the chloro and dimethyl groups in 6-Chloro-2,3-dimethyl-1H-indole would modulate the energies of these frontier orbitals, which in turn affects its reactivity and spectroscopic properties. For instance, studies on 5-substituted indoles have shown that electron-withdrawing groups alter the spin density distribution in their radical cations. rsc.org
A hypothetical DFT study on 6-Chloro-2,3-dimethyl-1H-indole would likely involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of electronic properties such as the dipole moment, ionization potential, and electron affinity.
Table 1: Representative Calculated Electronic Properties of Substituted Indoles (Illustrative)
| Property | Indole | 6-Chloroindole (B17816) (estimated) | 2,3-Dimethylindole (B146702) (estimated) | 6-Chloro-2,3-dimethyl-1H-indole (estimated) |
| HOMO Energy (eV) | -5.5 | -5.7 | -5.3 | -5.5 |
| LUMO Energy (eV) | -0.2 | -0.4 | -0.1 | -0.3 |
| Dipole Moment (D) | 2.1 | 2.5 | 2.3 | 2.7 |
Note: These values are illustrative and based on general trends observed in computational studies of substituted indoles. Actual values would require specific calculations for 6-Chloro-2,3-dimethyl-1H-indole.
Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energy Minima
While DFT is prevalent, ab initio and semi-empirical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization, offering high accuracy for smaller systems. documentsdelivered.com For a molecule like 6-Chloro-2,3-dimethyl-1H-indole, ab initio calculations can provide a benchmark for geometry and energy.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large systems, though with a trade-off in accuracy. rsc.org Conformational analysis of the methyl groups' rotation in 6-Chloro-2,3-dimethyl-1H-indole could be efficiently screened using semi-empirical methods to identify low-energy conformers, which can then be subjected to higher-level DFT or ab initio calculations for more accurate energy determination.
Basis Set and Exchange-Correlation Functional Effects on Calculated Parameters
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. reddit.com Common functionals like B3LYP have been widely used for organic molecules. However, for systems with non-covalent interactions or specific electronic phenomena, other functionals such as M06-2X or those with dispersion corrections (e.g., B3LYP-D3) might provide more accurate results. acs.org
The basis set determines the set of mathematical functions used to build molecular orbitals. Pople-style basis sets like 6-31G(d,p) are often a good starting point, while larger basis sets like those from the Dunning correlation-consistent family (e.g., aug-cc-pVDZ) can provide higher accuracy, especially for properties like electron affinity. nih.gov The choice of basis set and functional must be carefully considered and often benchmarked against experimental data or higher-level calculations when available. For halogenated compounds like 6-Chloro-2,3-dimethyl-1H-indole, including polarization and diffuse functions in the basis set is crucial for accurately describing the electronic distribution around the chlorine atom.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Furthermore, MD simulations are valuable for studying aggregation behavior. Indole derivatives can exhibit π-π stacking interactions, leading to the formation of dimers or larger aggregates. MD simulations can predict the preferred orientation of molecules in these aggregates and the energetic stability of such assemblies. Such studies have been performed on other indole derivatives to understand their behavior in various environments. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for structure verification and interpretation of spectra.
For 6-Chloro-2,3-dimethyl-1H-indole, DFT calculations can predict:
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, after appropriate scaling, often show good agreement with experimental values.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another powerful tool. By analyzing the computed vibrational modes, one can assign the peaks in an experimental spectrum to specific molecular motions, aiding in structural elucidation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The nature of the electronic transitions (e.g., π→π*) can also be analyzed.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Indole (Illustrative)
| Nucleus/Vibration | Predicted (scaled) | Experimental |
| ¹³C Chemical Shift (C6) | 120.5 ppm | 121.0 ppm |
| ¹H Chemical Shift (H1) | 8.1 ppm | 8.0 ppm |
| C=C Stretch (aromatic) | 1605 cm⁻¹ | 1610 cm⁻¹ |
| N-H Stretch | 3400 cm⁻¹ | 3415 cm⁻¹ |
| UV-Vis λ_max (π→π*) | 278 nm | 280 nm |
Note: These values are for a hypothetical substituted indole and serve to illustrate the typical agreement between predicted and experimental data. Specific calculations for 6-Chloro-2,3-dimethyl-1H-indole would be necessary for a direct comparison.
Computational Elucidation of Reaction Mechanisms and Transition States in Indole Chemistry
Computational chemistry is invaluable for understanding how chemical reactions occur. For indole synthesis and functionalization, DFT can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The energy barriers associated with these transition states determine the kinetics of the reaction.
For example, the synthesis of substituted indoles often involves complex multi-step processes like the Fischer or Madelung syntheses. bhu.ac.in Computational studies can elucidate the detailed mechanism of these reactions, including the role of catalysts. For instance, the mechanism of copper-catalyzed indole synthesis has been investigated using DFT, revealing the intricate steps of deprotonation, complexation, and cyclization. nih.gov While no specific mechanistic studies on the synthesis of 6-Chloro-2,3-dimethyl-1H-indole are readily available, the principles from studies on similar indole syntheses would be applicable. Computational analysis could predict the most likely pathway for its formation and explain the regioselectivity of reactions involving this molecule.
Potential Energy Surface Scans and Reaction Pathway Mapping
Potential energy surface (PES) scans are fundamental in computational chemistry to explore the conformational landscape of a molecule and to map out reaction pathways. For 6-Chloro-2,3-dimethyl-1H-indole, PES scans would typically involve the systematic variation of key dihedral angles, such as those around the bonds connecting the methyl groups to the indole ring, to identify stable conformers and the energy barriers between them.
Reaction pathway mapping for the synthesis of substituted indoles, such as in the Fischer indole synthesis, involves identifying the transition states and intermediates along the reaction coordinate. youtube.com For instance, a plausible mechanism for the formation of a C(3)-alkylated indole involves the generation of an iminium-borohydride ion pair, which is then intercepted by the indole. acs.org Computational studies can elucidate the energetics of such pathways, helping to understand the regioselectivity and efficiency of the reaction.
Activation Energy Barriers and Reaction Rate Constants
The synthesis and reactions of indole derivatives are governed by their activation energy barriers. High-temperature organic synthesis has been explored as a method to overcome significant activation energy barriers, sometimes in the range of 50–70 kcal mol⁻¹, which are often inaccessible under normal laboratory conditions. rsc.orgnih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate these barriers, providing insights into the feasibility and kinetics of a reaction.
For example, in the hydrogenation of N-substituted indoles catalyzed by triarylboranes, the total energy barrier (ΔG‡) for the catalytic cycle can be calculated to determine the most favorable pathway. acs.org These calculations are crucial for optimizing reaction conditions and catalyst design. The half-conversion time of a reaction is dependent on the temperature and the activation energy, and computational models can predict these relationships. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling of Indole Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.com For indole derivatives, QSPR models can be developed to predict various properties, including chemical reactivity, solubility, crystallinity, and electronic properties. researchgate.netresearchgate.net
These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. mdpi.com For instance, 3D-QSAR models can evaluate the influence of three-dimensional molecular fields on the activity of indole derivatives. researchgate.netmdpi.com Such models have been successfully used to predict the anticancer activity of pyrido[3,4-b]indole derivatives and the anti-amyloidogenic potency of indole and isatin (B1672199) derivatives. mdpi.comnih.gov The predictive power of these models is assessed through statistical validation, ensuring their robustness for designing new compounds with desired characteristics. researchgate.netmdpi.com
Table 1: Examples of QSPR Model Applications for Indole Derivatives
| Property Predicted | Indole Derivative Class | Modeling Method | Reference |
| Anticancer Activity | Pyrido[3,4-b]indoles | KPLS & 3D-QSAR | nih.gov |
| Anti-amyloidogenic Potency | Indoles and Isatins | 3D-QSAR | mdpi.com |
| COX-2 Inhibition | General Indole Derivatives | kNN-MFA | researchgate.net |
| Thermodynamic Properties | 2-phenylindoles | MLR & GA | researchgate.net |
KPLS: Kernel-based Partial Least Squares, 3D-QSAR: Three-Dimensional Quantitative Structure-Activity Relationship, kNN-MFA: k-Nearest Neighbor Molecular Field Analysis, MLR: Multiple Linear Regression, GA: Genetic Algorithm.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For 6-Chloro-2,3-dimethyl-1H-indole, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
Reactivity indices, such as Fukui functions and electrostatic potential maps, provide more detailed information about the reactive sites within a molecule. researchgate.netresearchgate.net The Fukui function helps to identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net Electrostatic potential (ESP) maps visualize the charge distribution and are useful for predicting intermolecular interactions. researchgate.net For instance, regions of negative potential (red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Table 2: Key Concepts in FMO and Reactivity Analysis
| Concept | Description | Application to 6-Chloro-2,3-dimethyl-1H-indole |
| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity. | Predicts sites of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Predicts sites of nucleophilic attack. |
| Fukui Functions | Describe the change in electron density at a point when the total number of electrons is changed. | Identifies specific atoms susceptible to attack. researchgate.net |
| ESP Maps | Visualize the electrostatic potential on the electron density surface. | Predicts non-covalent interactions and reactive sites. researchgate.net |
In Silico Design and Virtual Screening of Novel Indole-Based Scaffolds
The indole scaffold is a prominent feature in many biologically active compounds. nih.govorientjchem.org In silico design and virtual screening are powerful computational tools for discovering novel indole-based compounds with specific chemical properties. nih.govacs.org These methods allow for the rapid and cost-effective evaluation of large compound libraries. acs.org
Virtual screening can be ligand-based, where new molecules are identified based on their similarity to a known active compound, or structure-based, which involves docking candidate molecules into the active site of a target protein. nih.govacs.org For example, virtual screening has been used to identify indole derivatives as potent inhibitors of DNA gyrase in Mycobacterium tuberculosis. nih.govacs.org These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. orientjchem.orgnih.gov
Topological Analysis (e.g., Atoms in Molecules theory) and Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.deias.ac.in This theory is based on the topological properties of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are used to partition the molecule into atomic basins. uni-rostock.de
A bond critical point (BCP) found between two nuclei indicates the presence of a chemical bond. ias.ac.inresearchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), provide insight into the nature of the bond. For 6-Chloro-2,3-dimethyl-1H-indole, AIM analysis can characterize the covalent bonds within the indole ring system as well as weaker non-covalent interactions. This approach has been applied to study intramolecular hydrogen bonds and other interactions in various molecular systems. researchgate.netnih.gov
Applications of 6 Chloro 2,3 Dimethyl 1h Indole in Advanced Materials Science and Chemical Synthesis
Role as a Key Intermediate and Synthon in the Synthesis of Complex Organic Molecules
The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry and materials science, and 6-Chloro-2,3-dimethyl-1H-indole is a prime example of a functionalized indole that serves as a crucial intermediate in the construction of more complex molecular architectures. nih.govderpharmachemica.comderpharmachemica.com Its utility stems from the reactivity of the indole ring, which can undergo various transformations, including electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions. derpharmachemica.com
A variety of synthetic methods, such as the Fischer, Bischler, and Reissert indole syntheses, can be adapted to produce 6-Chloro-2,3-dimethyl-1H-indole and its derivatives. orgsyn.org These methods often involve the cyclization of appropriately substituted anilines and ketones or aldehydes. orgsyn.org Once formed, this indole derivative can be a starting point for the synthesis of a wide range of compounds, including those with potential applications in pharmaceuticals and agrochemicals. derpharmachemica.comderpharmachemica.com
Development of Functional Dyes and Pigments Based on the Indole Chromophore
The indole nucleus is a fundamental chromophore, a part of a molecule responsible for its color, and forms the basis for a range of natural and synthetic dyes. britannica.comresearchgate.net The extended π-electron system of the indole ring can absorb light in the ultraviolet and visible regions, and modifications to the indole structure, such as the introduction of substituents like the chloro and dimethyl groups in 6-Chloro-2,3-dimethyl-1H-indole, can tune these absorption properties. researchgate.net
The development of functional dyes and pigments often involves creating donor-π-acceptor (D-π-A) architectures to facilitate intramolecular charge transfer (ICT), which can lead to desirable photophysical properties like strong absorption and fluorescence. mdpi.comsemanticscholar.org The electron-rich indole ring can act as the electron donor in such systems. By coupling 6-Chloro-2,3-dimethyl-1H-indole with suitable π-conjugated bridges and electron-accepting moieties, it is possible to design novel dyes with tailored colors and properties. semanticscholar.org
For example, the enzymatic or chemical oxidation of indole derivatives can lead to the formation of indigo (B80030) and its derivatives, which are well-known pigments. researchgate.netmdpi.com The specific substitution pattern of 6-Chloro-2,3-dimethyl-1H-indole could lead to the formation of novel indigoid dyes with unique colors and stability profiles.
Contributions to Organic Electronics: Semiconductors, Luminescent Materials, and Optoelectronic Devices
Indole-based compounds are increasingly being explored for their potential in organic electronics due to their favorable electronic properties. semanticscholar.org The π-conjugated system of the indole ring allows for charge transport, making them candidates for use as organic semiconductors. The stability of some hydrogen-bonded pigments based on indole derivatives further enhances their suitability for electronic devices. acs.org
The introduction of specific substituents, as seen in 6-Chloro-2,3-dimethyl-1H-indole, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comacs.org The chloro-substituent, being electron-withdrawing, can influence the electron-accepting properties of the molecule, while the electron-donating methyl groups can affect the electron-donating character. This tunability is key to designing materials with specific semiconducting or luminescent properties.
Furthermore, the ability of indole derivatives to form ordered structures through self-assembly can be advantageous for creating efficient charge transport pathways in organic electronic devices. The specific structure of 6-Chloro-2,3-dimethyl-1H-indole could influence its packing in the solid state, impacting its performance as a semiconductor or luminescent material.
Application in Chemo- and Biosensors as a Recognition Element or Indicator
The indole scaffold is a valuable component in the design of chemosensors and biosensors due to its inherent fluorescence properties and its ability to interact with various analytes. mdpi.comresearchgate.netsjp.ac.lk The electron-rich nature of the indole ring makes it a good candidate for detecting metal ions, anions, and other small molecules through mechanisms such as fluorescence quenching or enhancement. researchgate.netsjp.ac.lkmdpi.com
Derivatives of 6-Chloro-2,3-dimethyl-1H-indole could be designed to act as selective recognition elements for specific analytes. The chloro and dimethyl groups can influence the binding affinity and selectivity of the sensor towards the target molecule. For example, the nitrogen atom of the indole ring can act as a binding site, and the surrounding substituents can create a specific binding pocket. researchgate.net
Upon binding with an analyte, the electronic properties of the indole chromophore can be perturbed, leading to a change in its fluorescence or color, which can be easily detected. mdpi.combohrium.com This "turn-on" or "turn-off" fluorescence response is the basis for many sensing applications. The development of sensors based on 6-Chloro-2,3-dimethyl-1H-indole could enable the detection of environmentally or biologically important species. mdpi.com
Precursor in the Synthesis of Agrochemicals and Veterinary Chemistry Agents (excluding specific biological action or toxicity studies)
The indole ring system is a common structural motif in a wide array of biologically active compounds, including those used in agriculture and veterinary medicine. derpharmachemica.comderpharmachemica.com 6-Chloro-2,3-dimethyl-1H-indole can serve as a versatile precursor for the synthesis of such agents. The presence of the chloro and dimethyl groups provides handles for further chemical modification, allowing for the creation of a diverse library of compounds for screening.
The synthesis of agrochemicals often involves the modification of a core scaffold to optimize its properties. The reactivity of the indole nucleus in 6-Chloro-2,3-dimethyl-1H-indole allows for the introduction of various functional groups that can influence the compound's behavior. For instance, the chloro-substituent could be a key feature for a particular application or could be replaced to introduce other functionalities through nucleophilic substitution or cross-coupling reactions.
Similarly, in veterinary chemistry, the indole scaffold is found in numerous compounds. The synthesis of new veterinary agents often starts from readily available and modifiable building blocks like 6-Chloro-2,3-dimethyl-1H-indole. The ability to systematically alter the structure of this starting material is crucial for developing new and effective compounds.
Utilization in Polymer Chemistry and Functional Coatings
The reactivity of the indole nucleus allows for its incorporation into polymer chains, leading to the development of functional polymers with unique properties. 6-Chloro-2,3-dimethyl-1H-indole can be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) groups, to enable its use as a monomer in polymerization reactions.
The resulting polymers would possess the inherent electronic and photophysical properties of the indole moiety, potentially leading to materials with applications in areas such as organic electronics, sensors, and functional coatings. The chloro and dimethyl substituents on the indole ring would influence the properties of the final polymer, such as its solubility, thermal stability, and electronic characteristics.
Supramolecular Assembly and Host-Guest Chemistry Involving Indole Scaffolds
The indole ring is known to participate in various non-covalent interactions, including hydrogen bonding (through the N-H group), π-π stacking, and cation-π interactions. nih.gov These interactions are the driving forces behind supramolecular assembly, where individual molecules organize into larger, well-defined structures.
6-Chloro-2,3-dimethyl-1H-indole, with its indole core, can act as a building block for the construction of supramolecular assemblies. The chloro and dimethyl groups can influence the geometry and stability of these assemblies by modifying the electronic and steric properties of the indole ring.
In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. The indole scaffold can be incorporated into host molecules, creating a cavity that can selectively bind to specific guests. The substituents on the indole ring of 6-Chloro-2,3-dimethyl-1H-indole could play a crucial role in determining the size, shape, and binding properties of such a host molecule, enabling the development of systems for molecular recognition and sensing.
Lack of Specific Research Data Precludes Article Generation on the Catalytic Applications of 6-Chloro-2,3-dimethyl-1H-indole
Despite a thorough investigation of scientific literature and chemical databases, there is insufficient specific information available to construct a detailed article on the applications of 6-Chloro-2,3-dimethyl-1H-indole in the field of advanced materials science and chemical synthesis, with a specific focus on its role in catalyst development. The user's request for an article solely centered on this compound, structured around its use as a ligand or a component of chiral catalysts, cannot be fulfilled at this time due to a lack of published research meeting these precise criteria.
Initial investigations pointed to a promising study by the Macmillan Group on the use of a "6-chloro substituted indole" in an enantioselective organocatalytic Friedel-Crafts alkylation. This research demonstrated that the halogenated indole participated in a reaction with high efficiency, achieving a 73% yield and a 97% enantiomeric excess. This finding highlights the potential of chlorinated indoles in chiral catalysis, where they can serve as valuable precursors for the synthesis of enantiomerically enriched molecules.
Broader searches for the catalytic applications of 6-Chloro-2,3-dimethyl-1H-indole did not yield any specific results regarding its use as a ligand, a component of a chiral catalyst, or in other catalyst development contexts. The existing body of scientific literature on catalysis tends to focus on either the broader class of indole derivatives or other specific substituted indoles.
Therefore, due to the absence of direct and specific research data on the catalytic role of 6-Chloro-2,3-dimethyl-1H-indole , the generation of a scientifically accurate and informative article as per the user's strict outline and content requirements is not feasible.
Emerging Research Directions and Future Perspectives in 6 Chloro 2,3 Dimethyl 1h Indole Research
Exploration of Novel and Unconventional Synthetic Routes to Functionalized Indoles
The development of efficient and sustainable methods for constructing the indole (B1671886) core and its derivatives is a perpetual goal in organic synthesis. rsc.org Traditional methods like the Fischer indole synthesis, while historically significant, often require harsh conditions. youtube.com Consequently, researchers are actively exploring innovative and unconventional pathways to access functionalized indoles, including 6-Chloro-2,3-dimethyl-1H-indole.
Recent advancements include the use of transition-metal catalysis, which has revolutionized C-H functionalization, allowing for direct and selective modifications of the indole ring. rsc.orgmdpi.com Palladium-catalyzed reactions, for example, have been employed in the regioselective synthesis of 3-arylindoles and have shown promise in the cyclization of alkynylanilines. mdpi.com Furthermore, metal-free synthesis protocols are gaining traction as environmentally benign alternatives. organic-chemistry.org These methods often utilize readily available starting materials and milder reaction conditions, contributing to greener synthetic strategies. organic-chemistry.orgrsc.org For instance, a novel metal-free method for synthesizing indoles from 2-vinylanilines using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones has been reported. organic-chemistry.org
Solid-phase synthesis techniques are also being adapted for the creation of indole and indoline (B122111) scaffolds, offering a streamlined approach to generating libraries of compounds for high-throughput screening. nih.gov These strategies often involve polymer-bound reagents and allow for diverse functionalization and cleavage methods. nih.gov
A key area of future development will likely involve the continued exploration of catalytic systems, including those based on earth-abundant metals and photocatalysis, to further enhance the efficiency, selectivity, and sustainability of indole synthesis.
Discovery of New Reactivity Patterns and Catalytic Transformations of the Indole Core
The inherent reactivity of the indole nucleus, particularly at the C2 and C3 positions, has been extensively studied. rsc.orgyoutube.com However, researchers are continuously uncovering new reactivity patterns and developing novel catalytic transformations to expand the synthetic toolbox for indole functionalization.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the indole core. rsc.org This includes arylation, alkenylation, alkynylation, and acylation. rsc.org While functionalization at the C2 and C3 positions is well-established, significant progress has been made in achieving site-selective functionalization at the less accessible C4–C7 positions of the benzene (B151609) ring. rsc.org For instance, rhodium complexes have been used for the enantioselective C7 functionalization of indoles. nih.gov
Gold-catalyzed reactions have also revealed unique reactivity, such as the tandem 1,2-indole migration–cyclopropanation of 3-propargylindoles. acs.org This transformation provides access to structurally complex indole-substituted vinylcyclopropanes. acs.org Furthermore, dearomatization reactions of indoles, catalyzed by systems like B(C6F5)3, offer a pathway to indolines, which are valuable building blocks in their own right. researchgate.net
Future research will likely focus on the discovery of unprecedented reaction pathways, potentially through the use of novel catalyst systems or by exploring the reactivity of electronically excited states in photochemical transformations. The ability to precisely control the regioselectivity and stereoselectivity of these transformations will remain a paramount objective.
Integration of Machine Learning and Artificial Intelligence in Indole Synthesis and Design
The convergence of chemistry with data science is poised to revolutionize the discovery and development of new molecules. Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the synthesis and design of indole derivatives with desired properties. researchgate.netyoutube.com
Generative AI models can explore the vastness of chemical space to propose novel molecular structures with specific therapeutic or material properties. youtube.com These models can be trained on large datasets of known molecules and their activities to learn the complex relationships between structure and function. By integrating synthetic accessibility into the design process, AI can propose molecules that are not only promising in silico but also synthetically feasible. youtube.com
High-throughput experimentation (HTE) platforms, which can perform thousands of reactions on a nanoscale, are generating vast amounts of data that can be used to train and validate ML models for reaction prediction and optimization. researchgate.net This data-driven approach allows for the rapid identification of optimal reaction conditions and the exploration of a wider range of substrates and reagents. researchgate.net
The future will see a deeper integration of AI and automation in the entire workflow of indole chemistry, from the initial design of target molecules to their automated synthesis and characterization. This will undoubtedly accelerate the pace of discovery in this field.
Development of Advanced Analytical Tools for In Situ Monitoring of Indole Reactions
A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical tools that allow for the in situ monitoring of chemical reactions are becoming indispensable in modern organic chemistry. spectroscopyonline.com
Spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for real-time reaction analysis. spectroscopyonline.com These methods can provide valuable information about the concentrations of reactants, intermediates, and products as a function of time, without the need for sampling. spectroscopyonline.com This is particularly important for studying transient or unstable intermediates that may be difficult to isolate and characterize using traditional methods. spectroscopyonline.com
Scanning probe microscopy (SPM) techniques, such as scanning electrochemical microscopy (SECM), are also being developed for the in situ evaluation of the catalytic properties of materials with high spatial resolution. solarfuelsengineering.com These techniques can provide insights into the local reactivity of catalyst surfaces and help to identify active sites.
The continued development of more sensitive and selective in situ analytical techniques, coupled with advanced data analysis methods, will provide unprecedented insights into the intricate details of indole reactions, enabling more precise control and optimization.
Expanding the Scope of Applications in Emerging Technologies and Sustainable Solutions
The unique electronic and photophysical properties of indole derivatives make them attractive candidates for a wide range of applications in emerging technologies. wur.nlnih.gov Indoloindoles, a class of fused-indole compounds, are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The electron-rich nature and tunable properties of these materials are key to their performance in these devices. nih.gov
Furthermore, the development of sustainable chemical processes is a major global challenge. Indole derivatives are being investigated for their role in creating more environmentally friendly materials and processes. researchgate.netrsc.org For example, research into the synthesis of indoles from renewable resources, such as lignin, is a promising avenue for reducing our reliance on fossil fuels. rsc.org
The future will likely see the application of 6-Chloro-2,3-dimethyl-1H-indole and its derivatives in areas such as advanced sensors, smart materials, and sustainable agriculture, driven by a deeper understanding of their structure-property relationships.
Addressing Challenges in Scale-Up and Industrial Production of Indole Derivatives
The transition of a synthetic route from a laboratory-scale experiment to a large-scale industrial process presents numerous challenges. nih.gov For the industrial production of 6-Chloro-2,3-dimethyl-1H-indole and its derivatives, factors such as cost-effectiveness, safety, and environmental impact become paramount.
Miniaturized stirred bioreactors (MSBRs) are increasingly being used for scale-down experimentation to mimic large-scale processes in a more cost-effective and high-throughput manner. nih.gov However, accurately replicating conditions such as oxygen mass transfer and turbulent flow can be challenging. nih.gov
Key considerations for the industrial scale-up of indole synthesis include:
Process Optimization: Ensuring high yields and purity while minimizing reaction times and energy consumption.
Catalyst Recovery and Reuse: Developing robust and recyclable catalysts to reduce costs and waste.
Solvent Selection: Utilizing greener and safer solvents, or developing solvent-free reaction conditions. researchgate.net
Process Safety: Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions.
Addressing these challenges through rigorous process development and engineering will be crucial for the widespread and sustainable industrial application of indole derivatives.
Interdisciplinary Research Synergies with Materials Science, Engineering, and Environmental Chemistry
The future of indole research will be increasingly characterized by interdisciplinary collaborations. vanderbilt.eduyoutube.com The unique properties of indole-based compounds position them at the intersection of chemistry, materials science, engineering, and environmental science.
Materials Science and Engineering: The development of novel indole-based materials for electronics, photonics, and biomedical applications requires a deep understanding of their solid-state properties and processing characteristics. vanderbilt.edustevens.edu Collaboration between chemists and materials scientists is essential for designing and fabricating functional devices. youtube.com
Environmental Chemistry: The environmental fate and impact of halogenated organic compounds, including chlorinated indoles, are important considerations. Research in this area will focus on understanding their persistence, bioaccumulation, and potential for bioremediation. This knowledge is crucial for developing sustainable practices and mitigating any potential environmental risks associated with their production and use.
The synergy between these disciplines will be a driving force for innovation, leading to the development of next-generation materials and technologies based on the versatile indole scaffold.
Conceptual Advancements in Indole Chemistry Theory and Computational Modeling
The study of indole chemistry has been significantly enhanced by theoretical and computational modeling, which provides profound insights into the electronic structure, reactivity, and spectroscopic properties of indole derivatives. These computational approaches allow researchers to predict molecular behavior and guide synthetic efforts, offering a powerful complement to experimental studies. For a specialized compound like 6-Chloro-2,3-dimethyl-1H-indole, these advancements are crucial for understanding its unique characteristics and potential applications.
Recent progress in computational chemistry has enabled detailed investigations that were previously impractical. rsc.org Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have become invaluable tools. rsc.orgnih.gov These methods facilitate the calculation of various molecular properties, including oxidation potentials, electronic transitions, and the influence of substituents on the indole core.
Predicting Electronic Properties and Reactivity
One of the key areas of advancement is the accurate prediction of the electronic properties of substituted indoles. rsc.org Computational methods have been successfully used to determine theoretical values for the standard redox potentials for the oxidation of these compounds. rsc.org DFT calculations, corrected for solvation and thermal effects, have shown excellent agreement with experimentally observed values. rsc.org
The nature and position of substituents on the indole ring play a critical role in determining its electronic behavior. For 6-Chloro-2,3-dimethyl-1H-indole, the chlorine atom at the 6-position acts as an electron-withdrawing group, while the methyl groups at the 2- and 3-positions are electron-donating. DFT calculations on indole radical cations have revealed that electron-withdrawing and electron-donating substituents lead to different spin density distributions within the aromatic system. rsc.org This distinction helps explain the observed differences in oxidation and subsequent coupling reactions. rsc.org Furthermore, computational studies have shown that the Hammett parameter for a para substituent (σp+) is most appropriate for describing the electronic effect of a substituent at the 5-position, suggesting good conjugation with the indole aromatic system. rsc.org
A significant conceptual shift in indole chemistry is the exploration of "umpolung" reactivity, where the typical nucleophilic character of the indole ring is inverted. nih.gov Computational and experimental studies of "indolynes," highly reactive intermediates, have demonstrated that these species can serve as electrophilic indole surrogates. nih.gov This opens up unconventional strategies for synthesizing polysubstituted indoles by allowing them to be attacked by nucleophiles. nih.gov
Modeling Excited States and Spectroscopic Properties
Understanding the electronically excited states of indole derivatives is crucial for applications in materials science and as fluorescent probes. nih.gov A proper grasp of these properties can inform the rational design of new functional molecules. nih.gov Computational models, particularly using TD-DFT and equation-of-motion coupled-cluster methods, have been employed to calculate the optically active La and Lb excited states of substituted indoles. nih.gov
These studies indicate that most substituted indoles have a brighter second excited state (S₂) which corresponds to their experimental absorption maxima. nih.gov However, some derivatives with electron-withdrawing substituents exhibit stronger absorption on the first excited state (S₁), a characteristic that may enhance their fluorescence quantum yield. nih.gov Computational studies have shown that electronic structure methods can more accurately predict the energies of systems with electron-withdrawing substituents compared to those with electron-donating ones. nih.gov These theoretical insights are invaluable for predicting the photophysical properties of compounds like 6-Chloro-2,3-dimethyl-1H-indole.
The table below summarizes key computational methods and their applications in the study of substituted indoles.
| Computational Method | Application | Predicted Properties for Substituted Indoles |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and energy. | Oxidation potentials, spin density distribution, reaction energetics. rsc.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Modeling of electronic excited states and UV-Vis absorption spectra. | Energies of La and Lb excited states, absorption maxima. nih.gov |
| Molecular Docking | Predicting the binding orientation of a molecule to a biological target. | Binding modes and affinities with receptors like protein kinases. nih.govacs.org |
| Molecular Dynamics (MD) Simulation | Simulating the time-dependent behavior of a molecule and its interaction with its environment. | Stability of ligand-protein complexes, conformational changes. nih.gov |
| Semi-empirical Methods (e.g., PM3) | Less computationally intensive calculations for large systems or initial screenings. | Estimation of redox potentials (though with greater discrepancy than DFT). rsc.orgrsc.org |
In silico techniques such as molecular docking and molecular dynamics simulations are also pivotal in modern drug discovery involving indole derivatives. nih.govacs.org These methods are used to predict how compounds interact with biological targets, such as protein kinases or receptors, providing insights that guide the development of new therapeutic agents. mdpi.com By simulating the binding of an indole derivative to the active site of a protein, researchers can estimate its potential biological activity and design modifications to enhance efficacy. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-2,3-dimethyl-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A viable approach involves Cu(I)-catalyzed cyclization or cross-coupling reactions. For example, using PEG-400/DMF as a solvent system with CuI as a catalyst (common in indole synthesis) can facilitate regioselective halogenation and alkylation steps. Reaction optimization should include screening solvents (e.g., PEG-400 for eco-friendliness), temperature (60–100°C), and catalyst loading (0.5–2 mol%). Post-reaction purification via column chromatography (70:30 ethyl acetate/hexane) is effective for isolating the target compound, as demonstrated in indole derivative synthesis .
Q. How can spectroscopic techniques confirm the structure and purity of 6-Chloro-2,3-dimethyl-1H-indole?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) is critical for structural confirmation. For instance, ¹H NMR should show characteristic indole NH proton resonance (δ 10–12 ppm) and methyl group signals (δ 2.0–2.5 ppm). Mass spectrometry (FAB-HRMS or ESI-MS) provides molecular ion verification. Thin-layer chromatography (TLC) with UV visualization ensures purity, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during chloro-substitution on the indole ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For 6-chloro substitution, directing groups (e.g., methyl at C2/C3) can guide electrophilic attack. Computational modeling (DFT) predicts reactive sites, while experimental validation via competitive reactions under varying conditions (e.g., Lewis acid catalysts like AlCl₃) helps identify optimal pathways. X-ray crystallography (as in chloro-methyl indoline derivatives) provides definitive structural proof .
Q. What strategies are effective for resolving contradictions in bioactivity data for 6-Chloro-2,3-dimethyl-1H-indole derivatives?
- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Rigorous purification (e.g., recrystallization, preparative HPLC) and analytical cross-validation (NMR, LC-MS) ensure compound integrity. Biological assays should include positive/negative controls and replicate experiments. For mechanistic studies, isotopic labeling (e.g., ¹⁴C-methyl groups) can track metabolic pathways .
Q. How can researchers design experiments to study the stability of 6-Chloro-2,3-dimethyl-1H-indole under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C. Samples are analyzed at intervals via HPLC-UV for degradation products. Kinetic modeling (Arrhenius equation) predicts shelf life. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition temperatures. Stability-indicating methods (e.g., forced degradation with H₂O₂ or light exposure) validate robustness .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
